

Application Notes and Protocols for the Quantification of Azelastine in Biological Samples

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Compound of Interest

Compound Name: *Azaline*

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These application notes provide detailed methodologies for the quantitative analysis of azelastine in biological matrices, primarily human plasma. The protocols are based on validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely recognized for their sensitivity, specificity, and accuracy.

Introduction

Azelastine is a potent, second-generation H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.^[1] Accurate quantification of azelastine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines established protocols for its determination, focusing on chromatographic techniques.

Overview of Analytical Methods

The primary methods for quantifying azelastine in biological fluids are LC-MS/MS and HPLC with UV detection. LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, allowing for the detection of picogram levels of the drug.^{[2][3]} HPLC-

UV methods are also available and are particularly useful for the analysis of pharmaceutical formulations such as ophthalmic solutions and nasal sprays.[1][4][5]

Method 1: Quantification of Azelastine in Human Plasma by LC-MS/MS

This protocol describes a highly sensitive and specific method for the determination of azelastine in human plasma using liquid chromatography coupled with tandem mass spectrometry. Two common sample preparation techniques are presented: liquid-liquid extraction and solid-phase extraction.

Experimental Protocol: LC-MS/MS with Liquid-Liquid Extraction

1. Sample Preparation (Liquid-Liquid Extraction)[2][6]

- To 1.0 mL of human plasma in a clean tube, add a known amount of an internal standard (IS), such as clomipramine.[2][6]
- Vortex the sample to ensure homogeneity.
- Add 5.0 mL of an extraction solvent mixture, typically n-hexane and 2-propanol (97:3, v/v).[2][6]
- Vortex the mixture vigorously for several minutes to ensure efficient extraction.
- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic (upper) layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent, such as a mixture of acetonitrile and 5 mM ammonium acetate (1:1, v/v).[2][6]
- The sample is now ready for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions[2][6]

- HPLC System: A system capable of delivering a stable and reproducible gradient or isocratic flow.
- Analytical Column: A C8 or C18 column, such as a YMC C8 or Kromasil C18 (150 x 4.6 mm, 5 µm), is commonly used.[2][4]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium acetate (pH 6.4), often in a ratio of 70:30 (v/v).[2][6]
- Flow Rate: A flow rate of 0.25 mL/min is often employed.[2][6]
- Injection Volume: Typically 20 µL.[4]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode (ESI+).[2][6]
- Multiple Reaction Monitoring (MRM):
 - Azelastine: m/z 382.2 → 112.2[2][6]
 - Clomipramine (IS): m/z 315.3 → 228.0[2][6]

Experimental Protocol: LC-MS/MS with Solid-Phase Extraction (SPE)[3]

1. Sample Preparation (Solid-Phase Extraction)[3]

- To 0.2 mL of plasma, add the internal standard (e.g., clomipramine).[3]
- Add a small volume of phosphate buffer and vortex.[3]
- Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[3]
- Load the plasma sample onto the conditioned SPE cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions[3]

- HPLC System: As described above.
- Analytical Column: A Luna C18 column is a suitable choice.[3]
- Mobile Phase: Acetonitrile and 5 mM ammonium acetate (8:2, v/v, pH 6.4).[3]
- Flow Rate: 0.25 mL/min.[3]
- Mass Spectrometer and MRM transitions: As described in the liquid-liquid extraction protocol.

Data Presentation: LC-MS/MS Method Validation Parameters

| Parameter | Liquid-Liquid Extraction Method[2][6] | Solid-Phase Extraction Method[3] |
|--------------------------------------|---------------------------------------|----------------------------------|
| Biological Matrix | Human Plasma | Human Plasma |
| Linearity Range | 10 - 5000 pg/mL | 20 - 2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 20 pg/mL |
| Intra-day Precision (%RSD) | 4.13 - 17.91% | 2.73 - 8.79% |
| Inter-day Precision (%RSD) | 4.13 - 17.91% | 2.73 - 8.79% |
| Accuracy | 87.57 - 109.70% | 89.9 - 109.3% |
| Internal Standard | Clomipramine | Clomipramine |

Method 2: Quantification of Azelastine in Ophthalmic Solutions by HPLC-UV

This protocol is suitable for the determination of azelastine in pharmaceutical formulations, such as eye drops, where the concentration of the drug is significantly higher than in biological fluids.

Experimental Protocol: HPLC-UV[4][5]

1. Standard and Sample Preparation[5]

- Standard Stock Solution: Accurately weigh and dissolve a known amount of pure azelastine in a suitable solvent (e.g., HPLC grade water) to obtain a stock solution of 1000 µg/mL.[5]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 8 to 120 µg/mL.[5]
- Sample Preparation: Dilute the ophthalmic solution with the mobile phase to bring the azelastine concentration within the calibration range.

2. Chromatographic Conditions[4][5]

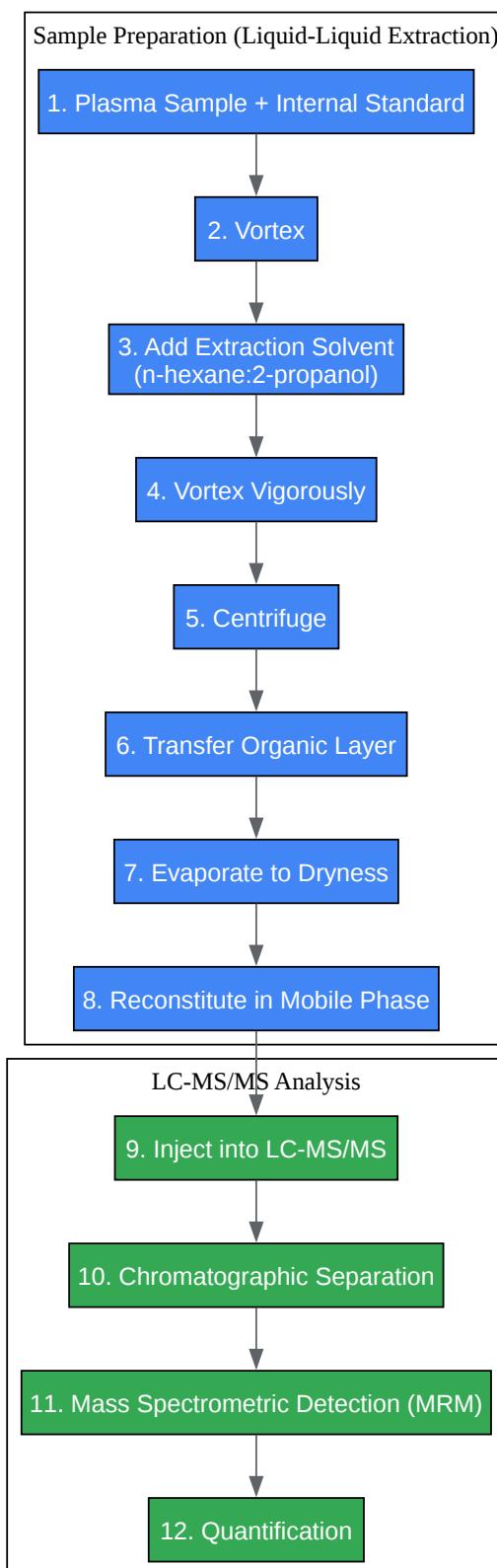
- HPLC System: A standard HPLC system with a UV detector.
- Analytical Column: A Kromosil C18 column (150 x 4.6 mm, 5 µm).[4]
- Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile in a 50:50 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection Wavelength: 288 nm.[4]
- Injection Volume: 20 µL.[4]

Data Presentation: HPLC-UV Method Validation Parameters

| Parameter | HPLC-UV Method for Ophthalmic Solution[4] |
|-------------------------------|---|
| Matrix | Ophthalmic Solution |
| Linearity Range | 8 - 120 µg/mL |
| Limit of Detection (LOD) | 0.81 µg/mL |
| Limit of Quantification (LOQ) | 2.44 µg/mL |
| Precision (%RSD) | <2% |
| Accuracy (% Recovery) | 99 - 102% |

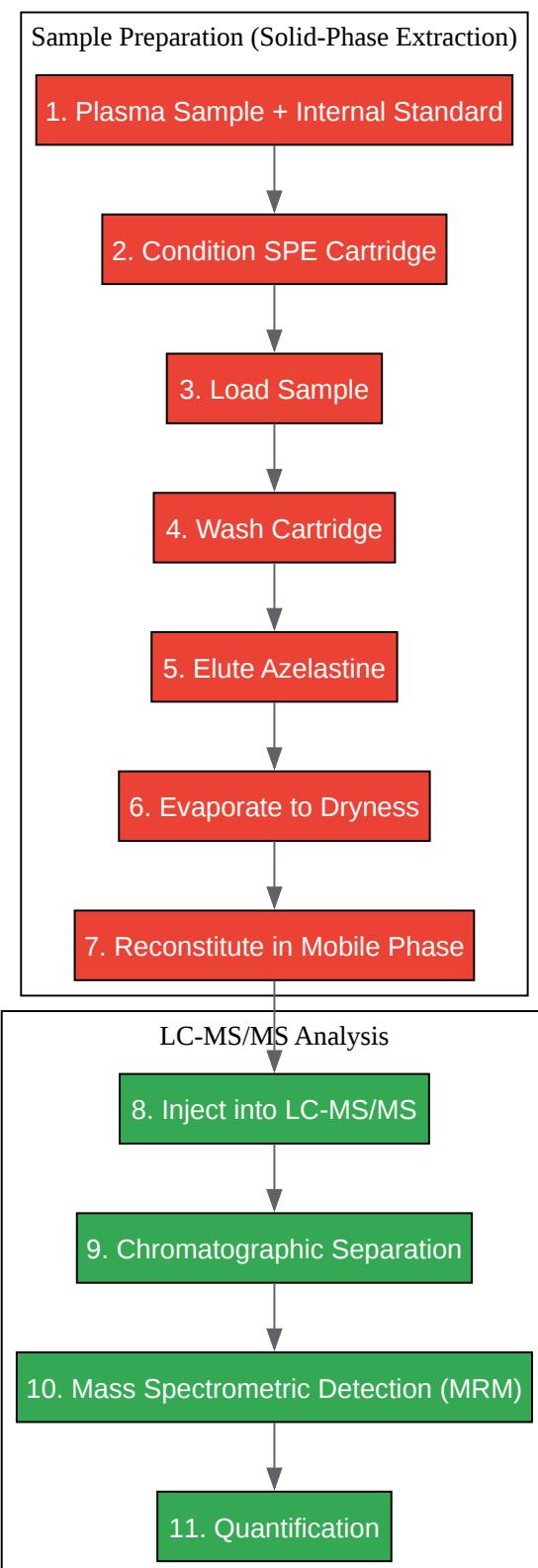
Visualizations

Experimental Workflows



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Caption: Workflow for Azelastine Quantification by LC-MS/MS with Liquid-Liquid Extraction.

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Caption: Workflow for Azelastine Quantification by LC-MS/MS with Solid-Phase Extraction.

Mechanism of Action



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Caption: Azelastine acts as an antagonist at the Histamine H1 receptor, blocking its activation.

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